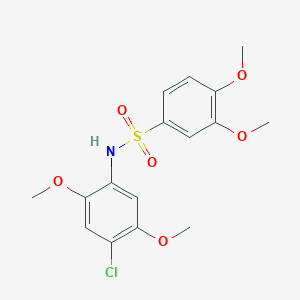![molecular formula C19H22Cl2N2O3S B288825 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is also known as TAK-715 and has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the inhibition of various enzymes and receptors in the human body. This compound has been found to exhibit potent inhibitory effects on enzymes such as p38 MAP kinase, which is involved in the regulation of inflammation, and cyclin-dependent kinase 5, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been found to exhibit potent biochemical and physiological effects in various studies. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine in lab experiments include its potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are many future directions for the research of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine for the treatment of cancer, inflammation, and pain.
3. Studies to determine the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Development of new methods for the synthesis of this compound to improve its yield and purity.
5. Studies to determine the potential of this compound as a diagnostic tool for the detection of various diseases.
Synthesis Methods
The synthesis of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at a low temperature.
Scientific Research Applications
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and pain management. This compound has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development.
properties
Product Name |
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine |
|---|---|
Molecular Formula |
C19H22Cl2N2O3S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-14(2)16(12-13)22-8-10-23(11-9-22)27(24,25)17-7-6-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
VZHKPPSEGBFJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



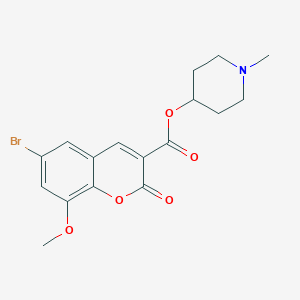


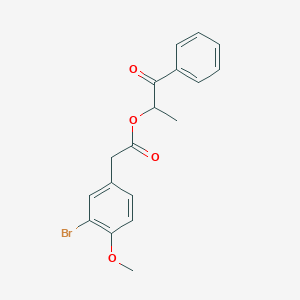
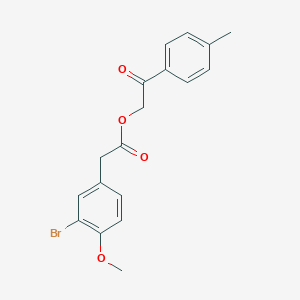


![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)

![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)
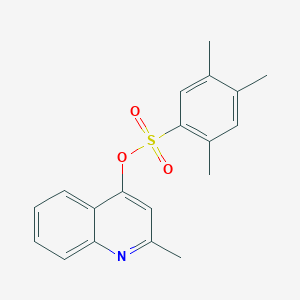
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
